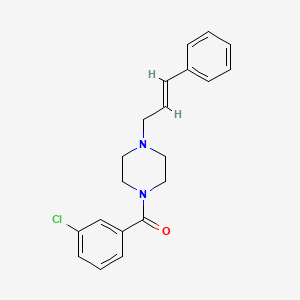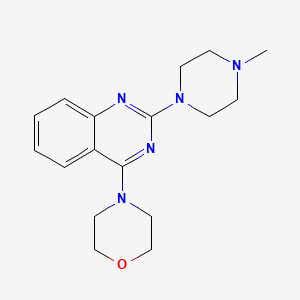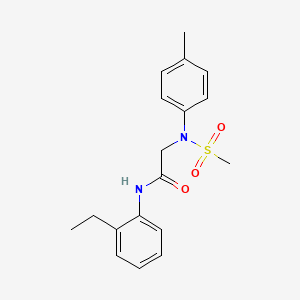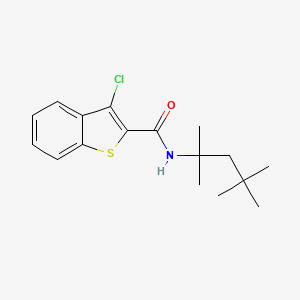![molecular formula C13H14N4O3 B5871948 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTMM, and it is a highly reactive coupling reagent used in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions.
作用机制
The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an active ester intermediate. This intermediate reacts with the amine group of the incoming amino acid, leading to the formation of a peptide bond. The high reactivity of DMTMM is due to the presence of the triazine ring, which stabilizes the intermediate and promotes the reaction.
Biochemical and Physiological Effects:
DMTMM has no known biochemical or physiological effects as it is mainly used as a coupling reagent in biochemical reactions. However, it is important to note that DMTMM should be handled with care as it is highly reactive and can cause skin and eye irritation.
实验室实验的优点和局限性
One of the main advantages of using DMTMM as a coupling reagent is its high reactivity, which allows for rapid and efficient coupling of amino acids. It is also highly soluble in polar solvents, which makes it easy to handle and work with. However, DMTMM has some limitations as it can be unstable in the presence of moisture and can decompose over time. It is also relatively expensive compared to other coupling reagents.
未来方向
There are several future directions for research on DMTMM. One area of research is the development of new coupling reagents that are more stable and less expensive than DMTMM. Another area of research is the optimization of the synthesis method to improve the yield and purity of DMTMM. Additionally, there is a need for further research on the mechanism of action of DMTMM and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde or DMTMM is a highly reactive coupling reagent that has gained significant attention in the field of scientific research. Its high reactivity and solubility make it an effective reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. However, it has some limitations and requires careful handling. There are several future directions for research on DMTMM, including the development of new coupling reagents and optimization of the synthesis method.
合成方法
DMTMM is synthesized by reacting 4-(dimethylamino) pyridine with 6-methoxy-1,3,5-triazine-2-ol in the presence of benzaldehyde. The reaction produces a white crystalline powder that is highly soluble in polar solvents such as water, methanol, and acetonitrile.
科学研究应用
DMTMM is widely used as a coupling reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. It has been shown to be a highly effective reagent in the synthesis of peptides and other biologically active compounds. The high reactivity of DMTMM allows for rapid and efficient coupling of amino acids, which leads to the formation of peptide bonds. DMTMM has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in various applications such as gene therapy and DNA sequencing.
属性
IUPAC Name |
4-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17(2)11-14-12(19-3)16-13(15-11)20-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIZGZDHKTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)




![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
amino]methyl}phenol](/img/structure/B5871976.png)